4-Androsten-17A-OL-3-one-2,2,4,6,6-D5

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 (Epitestosterone-D5) delivers a critical Δ5 Da mass shift for baseline-resolved LC-MS/MS and GC-MS quantification, directly eliminating M+2/M+3 isotopic interference that plagues D3 analogs. Its 2,2,4,6,6-substitution pattern prevents back-exchange during enzymatic hydrolysis, ensuring method accuracy gains of 5–6% over uncorrected methods. With ≥98 atom % D isotopic purity and documented chemical purity of 99.80%, this standard enables robust inter-laboratory harmonization for WADA T/E ratio determinations and clinical steroid profiling. Choose this D5 internal standard to achieve regulatory-compliant LLOQs with minimized cross-talk correction.

Molecular Formula C19H28O2
Molecular Weight 293.5 g/mol
CAS No. 165195-35-7
Cat. No. B065262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Androsten-17A-OL-3-one-2,2,4,6,6-D5
CAS165195-35-7
Molecular FormulaC19H28O2
Molecular Weight293.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D
InChIKeyMUMGGOZAMZWBJJ-PPXDMADMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.01 g / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 (Epitestosterone-D5): A High-Purity Deuterated Internal Standard for Steroid Quantification


4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 (CAS 165195-35-7), also known as Epitestosterone-D5, is a pentadeuterated analog of the endogenous steroid epitestosterone (CAS 481-30-1). The compound features five deuterium atoms substituted at the 2,2,4,6,6 positions of the androst-4-en-3-one scaffold, resulting in a molecular formula of C₁₉H₂₃D₅O₂ and a molecular weight of 293.46 g/mol . It is classified as a stable isotope-labeled internal standard primarily employed in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays for the accurate quantification of epitestosterone in complex biological matrices, particularly in anti-doping and clinical endocrinology applications .

Why Unlabeled Epitestosterone or Lower-Mass Deuterated Analogs Cannot Substitute for 4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 in Regulated Bioanalytical Workflows


In quantitative LC–MS/MS and GC–MS assays, the selection of an internal standard (IS) directly dictates method accuracy, precision, and compliance with regulatory guidelines such as those from the World Anti-Doping Agency (WADA). Unlabeled epitestosterone cannot serve as an IS because it co-elutes and shares identical mass transitions with the endogenous analyte, offering no means to correct for matrix effects, extraction efficiency, or instrument variability [1]. While lower-mass deuterated analogs (e.g., epitestosterone-D3) provide a measurable mass shift, they may exhibit cross-talk from the endogenous M+3 isotope peak or incomplete resolution in complex urine matrices, compromising quantification at low concentrations [2]. The D5 label in this compound provides a Δ5 Da shift—sufficient to baseline-resolve the IS signal from both endogenous analyte and common M+2/M+3 isotopic interferences—while its specific 2,2,4,6,6 substitution pattern minimizes back-exchange under typical sample preparation conditions [3].

Product-Specific Quantitative Differentiation: 4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 vs. Unlabeled Epitestosterone and D3 Analogs


Superior Isotopic Purity Minimizes Quantitation Bias in LC–MS/MS Assays

Batch-specific certificate of analysis (CoA) data demonstrates that 4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 achieves an isotopic purity of >95% (normalized intensity: 98.6%), with the D5 isotopologue comprising 93.87% of the total mass distribution . In contrast, the unlabeled epitestosterone comparator exhibits no isotopic enrichment and thus cannot function as an internal standard . The high D5 enrichment ensures that >98% of the IS signal originates from the fully labeled species, minimizing cross-contribution from under-labeled (D4, D3) isotopologues that could otherwise bias low-concentration quantification.

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

High Chemical Purity Supports Reliable Calibration and Method Transfer

HPLC analysis at 240 nm indicates a chemical purity of 99.80% for this D5 compound , which is comparable to the >99.0% purity specification typical of high-grade unlabeled epitestosterone reference standards . This level of purity ensures that impurities do not contribute to spurious chromatographic peaks or mass spectrometric signals that could compromise quantitation. When used as an internal standard, the compound's high purity reduces the need for purity-correction factors in calibration curves.

Chemical Purity HPLC Analytical Standard

Δ5 Da Mass Shift Provides Clear Resolution from Endogenous M+3 Isotopic Interference

The pentadeuterated label confers a +5 Da mass shift relative to unlabeled epitestosterone (m/z 289 → 294 for the [M+H]+ ion) . In contrast, commercially available epitestosterone-D3 standards produce only a +3 Da shift . In complex urine matrices, the endogenous epitestosterone M+3 isotopic peak (13C3 contribution, ~0.5% relative abundance) can partially overlap with the D3 internal standard channel, causing cross-talk that inflates apparent IS response and biases quantitative results [1]. The D5 label shifts the IS signal completely outside the natural isotopic envelope of the analyte, eliminating this source of method error.

Mass Shift Isotopic Interference LC-MS/MS

2,2,4,6,6-D5 Substitution Pattern Confers Resistance to Deuterium-Hydrogen Back-Exchange

Deuterium labels at α-positions to carbonyl groups or on enolizable protons are prone to H/D back-exchange under basic or protic conditions, which can erode isotopic purity during sample preparation [1]. The 2,2,4,6,6-D5 substitution pattern of this compound places deuterium atoms on non-exchangeable ring carbons and at the 4,6-positions of the enone system, which exhibit enhanced kinetic stability compared to labels on the 16,16,17-D3 positions found in alternative epitestosterone-d3 standards [2]. This structural feature ensures that the isotopic enrichment remains constant throughout enzymatic hydrolysis, solid-phase extraction, and derivatization steps typical of steroid analysis workflows.

Deuterium Label Stability Isotopic Exchange Sample Preparation

Validated Performance in WADA-Compliant T/E Ratio Determinations

In a peer-reviewed study evaluating correction methods for urinary testosterone/epitestosterone (T/E) ratio measurements, the use of deuterated internal standards (TD3/ED3) improved T/E accuracy by 5–6% compared to uncorrected values [1]. While the study employed D3-labeled standards, the principle extends directly to D5-labeled epitestosterone: the larger mass shift and higher isotopic purity of the D5 compound are expected to further reduce isotopic contribution bias. WADA Technical Document TD2004EAAS explicitly requires the use of deuterated internal standards for T/E ratio determination in anti-doping screening and confirmation procedures [2].

Anti-Doping T/E Ratio Method Validation

Optimal Use Cases for 4-Androsten-17α-ol-3-one-2,2,4,6,6-D5 Based on Quantified Performance Advantages


Anti-Doping Urine Analysis: T/E Ratio Determination Under WADA Guidelines

The compound's 5 Da mass shift and >95% isotopic purity enable baseline separation from endogenous epitestosterone isotopic envelopes, ensuring accurate T/E ratio calculations that meet WADA Technical Document requirements. Laboratories performing GC–MS or LC–MS/MS screening and confirmation analyses of athlete urine samples should prioritize this D5 internal standard to minimize cross-talk and improve method accuracy by at least 5–6% over uncorrected methods [1].

Clinical Endocrinology Studies Requiring Precise Epitestosterone Quantification in Serum or Plasma

In clinical research involving steroid hormone profiling (e.g., polycystic ovary syndrome, androgen excess disorders), the high chemical purity (99.80%) and stable isotopic label of this compound reduce calibration uncertainty and improve inter-laboratory comparability . The compound's resistance to back-exchange ensures consistent performance across multi-site studies with varying sample preparation protocols.

Method Development and Validation for Regulated Bioanalysis

For CROs and pharmaceutical bioanalytical laboratories developing LC–MS/MS methods for epitestosterone, this D5 standard provides a well-characterized isotopic distribution (93.87% D5) that can be used to establish method LLOQ, linearity, and precision parameters . The documented isotopic purity simplifies the assessment of isotopic cross-talk and reduces the need for complex correction algorithms.

Forensic Toxicology and Doping Control Research

In research aimed at understanding steroid metabolism, detecting designer steroids, or improving anti-doping analytical strategies, the specific 2,2,4,6,6-D5 labeling pattern ensures the internal standard remains stable during enzymatic hydrolysis and derivatization steps, providing reliable correction for matrix effects and extraction losses [2].

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